molecular formula C11H13NO B2962298 1-(1-Benzofuran-2-yl)propan-2-amine CAS No. 30455-73-3

1-(1-Benzofuran-2-yl)propan-2-amine

Cat. No.: B2962298
CAS No.: 30455-73-3
M. Wt: 175.231
InChI Key: QGLBWEFCBFEAPH-UHFFFAOYSA-N
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Description

1-(1-Benzofuran-2-yl)propan-2-amine is a chemical compound belonging to the class of benzofuran derivatives Benzofurans are characterized by a fused benzene and furan ring structure, which imparts unique chemical and biological properties to the compound

Mechanism of Action

Target of Action

It is known that certain benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells .

Mode of Action

It has been found that it has a significant inhibitory effect on tumor growth . The compound’s interaction with its targets and the resulting changes are subject to ongoing research.

Biochemical Pathways

It is known that benzofuran derivatives can have dramatic anticancer activities , suggesting that they may affect pathways related to cell growth and proliferation.

Result of Action

The molecular and cellular effects of 1-(1-Benzofuran-2-yl)propan-2-amine’s action include significant inhibition of tumor growth . This suggests that the compound may induce changes at the molecular and cellular levels that inhibit the proliferation of cancer cells.

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

1-(1-Benzofuran-2-yl)propan-2-amine has been found to have effects on various types of cells. For instance, it has been shown to have an inhibitory effect on lung adenocarcinoma . It influences cell function by interacting with major signaling pathways such as MAPK and Akt/mTOR, and also affects cell cycle regulation .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several biochemical interactions. It has been suggested that this compound can exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Specific details about its stability, degradation, and long-term effects on cellular function are not currently available .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Specific details about threshold effects, toxic or adverse effects at high doses are not currently available .

Metabolic Pathways

It is likely that this compound interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is likely that this compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that this compound is directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Benzofuran-2-yl)propan-2-amine can be synthesized through several synthetic routes. One common method involves the reaction of 1-benzofuran-2-carboxylic acid with ammonia in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are often employed to enhance the efficiency and selectivity of the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzofuran-2-yl)propan-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Oxidation of this compound can yield corresponding oxo derivatives.

  • Reduction: Reduction reactions can produce amines or alcohols, depending on the specific conditions.

  • Substitution: Substitution reactions can lead to the formation of various substituted benzofurans.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It has shown biological activity, including antimicrobial and anticancer properties, making it a candidate for drug development.

  • Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

  • Industry: The compound is used in the production of dyes, pigments, and other chemical products.

Comparison with Similar Compounds

  • 1-(1-Benzofuran-2-yl)ethanol

  • 1-(1-Benzofuran-2-yl)ethanone

  • 2-Acetylbenzofuran

  • Benzofuran-2-yl methyl ketone

Properties

IUPAC Name

1-(1-benzofuran-2-yl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8(12)6-10-7-9-4-2-3-5-11(9)13-10/h2-5,7-8H,6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLBWEFCBFEAPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30455-73-3
Record name 1-(1-Benzofuran-2-yl)propan-2-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030455733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(1-BENZOFURAN-2-YL)PROPAN-2-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HWZ87T2JB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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